molecular formula C9H21ClO3Ti B1587170 Chlorotriisopropoxytitanium(IV) CAS No. 20717-86-6

Chlorotriisopropoxytitanium(IV)

Cat. No. B1587170
CAS RN: 20717-86-6
M. Wt: 260.58 g/mol
InChI Key: IFMWVBVPVXRZHE-UHFFFAOYSA-M
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Description



  • Chlorotriisopropoxytitanium(IV) is a chemical compound with the formula [Ti(OiPr)₃Cl].

  • It is also known as Chlorotitanium(IV) triisopropoxide .

  • The molecular weight is approximately 260.58 g/mol .

  • It appears as a white to yellow to brown liquid .

  • The melting point is 35-40 °C .





  • Synthesis Analysis



    • Chlorotriisopropoxytitanium(IV) can be synthesized through the reaction of titanium tetrachloride with isopropanol.

    • The reaction proceeds as follows:
      TiCl₄ + 3 (CH₃)₂CHO → [Ti(OiPr)₃Cl] + 3 HCl






  • Molecular Structure Analysis



    • The compound has a tetrahedral geometry around the titanium atom.

    • It consists of three isopropoxy ligands and one chloride ligand attached to the central titanium atom.





  • Chemical Reactions Analysis



    • Chlorotriisopropoxytitanium(IV) is used as a catalyst in aldol reactions.

    • It enhances regio- and stereocontrol in these reactions.





  • Physical And Chemical Properties Analysis



    • The compound is a flammable liquid .

    • It may cause skin burns and serious eye damage .

    • It is toxic to aquatic life with long-lasting effects.




  • Scientific Research Applications

    1. Reductive Amination Applications

    Chlorotriisopropoxytitanium(IV) has been used in one-pot reductive amination reactions. For instance, it was employed in the reductive amination of 1,1'-Diacetylferrocene with aryl amines, using sodium triacetoxyborohydride (Lee, Kim, & Kim, 2011).

    2. Organometallic Compound Synthesis

    It has been involved in reactions producing organotitanium compounds. Specifically, the reaction between chlorotriisopropoxytitanium and methyllithium or pentafluorophenyllithium resulted in σ-methyltriisopropoxytitanium and σ-pentafluorophenyltriisopropoxytitanium (Rausch, 1974).

    3. Synthesis of Aryl Aminocholestanes

    This compound has facilitated the synthesis of aryl aminocholestanes through a reductive amination process involving 5α-cholestane-3,7-dione, yielding 3,7-diarylaminocholestane derivatives (Ahmad & Kim, 2014).

    4. Applications in Chemical Vapor Deposition

    Chlorotriisopropoxytitanium(IV) was used in aerosol-assisted chemical vapor deposition for the fabrication of p–n-type tin(II) oxide–titanium(IV) oxide nanocomposite thin film electrodes, showing enhanced photocatalytic activity (Naeem et al., 2018).

    5. Synthesis of Chiral Imine-Alkoxytitanium Complexes

    Chiral imine-alkoxytitanium(IV) complexes were synthesized using chlorotriisopropoxytitanium(IV), which resulted in mono-chelated and bis-chelated complexes. These complexes found applications in organic synthesis due to their stability and reactivity (Fleischer, Wunderlich, & Braun, 1998).

    Safety And Hazards



    • Handle with care due to its flammability and corrosive properties.

    • Avoid release to the environment.




  • Future Directions



    • Research on novel i.v. anaesthetics related to chlorotriisopropoxytitanium(IV) analogues may overcome undesirable side-effects associated with existing agents.




    Please note that this analysis is based on available information, and further research may provide additional insights. If you need more specific details, consider consulting scientific literature or experts in the field. 🌟


    properties

    IUPAC Name

    propan-2-olate;titanium(4+);chloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/3C3H7O.ClH.Ti/c3*1-3(2)4;;/h3*3H,1-2H3;1H;/q3*-1;;+4/p-1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IFMWVBVPVXRZHE-UHFFFAOYSA-M
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)[O-].CC(C)[O-].CC(C)[O-].[Cl-].[Ti+4]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H21ClO3Ti
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10942927
    Record name Titanium(4+) chloride propan-2-olate (1/1/3)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10942927
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    260.58 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Titanium, chlorotris(2-propanolato)-, (T-4)-

    CAS RN

    20717-86-6
    Record name Chlorotriisopropoxytitanium
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=20717-86-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Chlorotitanium triisopropoxide
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020717866
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Titanium, chlorotris(2-propanolato)-, (T-4)-
    Source EPA Chemicals under the TSCA
    URL https://www.epa.gov/chemicals-under-tsca
    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name Titanium(4+) chloride propan-2-olate (1/1/3)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10942927
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name CHLOROTITANIUM TRIISOPROPOXIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1IT56N129
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Chlorotriisopropoxytitanium(IV)
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    Reactant of Route 6
    Chlorotriisopropoxytitanium(IV)

    Citations

    For This Compound
    26
    Citations
    MW Ahmad, HS Kim - Steroids, 2014 - Elsevier
    An efficient method for the synthesis of aryl aminocholestanes, using a chlorotriisopropoxytitanium(IV)-mediated reductive amination reaction of 5α-cholestane-3,7-dione, is …
    Number of citations: 1 www.sciencedirect.com
    HW Lee, CM So, OY Yuen, WT Wong… - Organic Chemistry …, 2020 - pubs.rsc.org
    The first palladium-catalyzed cross-coupling reaction of aryl/heteroaryl and alkenyl mesylates and tosylates with aryl titanium as the multi-functional reagent is reported. Using the …
    Number of citations: 16 pubs.rsc.org
    GC Aguilar, PA Lis, DE Wise, JS Martinez… - Tetrahedron Letters, 2023 - Elsevier
    Direct chlorination of organic molecules is a powerful tool in organic synthesis. However, the employment of Cl 2 gas has some significant safety and logistical drawbacks. Recently, in-…
    Number of citations: 0 www.sciencedirect.com
    PJH Scott, PG Steel - thieme-connect.com
    Previously published information on the synthesis of cyclopropanols can be found in two major reviews.[1, 2] In contrast, other cycloalkanols are only covered in more general reviews …
    Number of citations: 0 www.thieme-connect.com
    F Ahmadnian, F Velasquez… - Macromolecular …, 2008 - Wiley Online Library
    The polycondensation of bis(hydroxyethylene) terephthalate and its oligomers to PET catalyzed by different chelated and non‐chelated titanium catalysts in a lab‐scale stirred‐tank …
    Number of citations: 24 onlinelibrary.wiley.com
    M Sonegawa, H Suzaka, A Tomiyama… - Chemical and …, 2006 - jstage.jst.go.jp
    Three hydroxylated metabolites of 2-propyl-3-[2-(1H-tetrazol-5-yl) biphenyl-4-ylmethyl]-5, 6, 7, 8-tetrahydro-3H-cycloheptimidazol-4-one (Pratosartan), which is a selective angiotensin II …
    Number of citations: 2 www.jstage.jst.go.jp
    MW Ahmad, SY Lee, TJ Kim… - Bulletin of the Korean …, 2011 - researchgate.net
    1, 1'-Disubstituted-ferrocenes, especially bearing chelating nitrogen atoms, are an important class of ligands in organic synthesis. 1, 2 These nitrogen-containing ferrocenes served as [N…
    Number of citations: 4 www.researchgate.net
    N Boutard, F Labeguere, Y Vidal… - Synthetic …, 2012 - Taylor & Francis
    Two unreported C-glycosylated amino acid structures could be prepared by addition of an amino acid organozinc on carbohydrates bearing an aldehyde function. For this purpose, a …
    Number of citations: 4 www.tandfonline.com
    AMLP Cerqueira - 2013 - repositorium.sdum.uminho.pt
    The choice of specific protecting groups remains of crucial importance in the success of many steps of organic synthesis and manipulation of polyfunctional molecules, since they …
    Number of citations: 0 repositorium.sdum.uminho.pt
    KE Crocker - 2020 - search.proquest.com
    The natural product bruceantin has long been studied for both its biological activity and its structural complexity. Attempts to synthesize more stable analogs for the development of …
    Number of citations: 1 search.proquest.com

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